2-Cyclopropyl-1-phenylpropan-2-ol
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Overview
Description
2-Cyclopropyl-1-phenylpropan-2-ol is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a phenyl ring and a hydroxyl group on the second carbon of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-phenylpropan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclopropylacetone under controlled conditions to yield the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: Cyclopropyl phenyl ketone
Reduction: Cyclopropyl phenyl propane
Substitution: Cyclopropyl phenyl halides
Scientific Research Applications
2-Cyclopropyl-1-phenylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-phenylpropan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl and phenyl groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
2-Phenyl-2-propanol: Similar structure but lacks the cyclopropyl group.
Phenylacetone: Contains a phenyl group attached to a ketone instead of an alcohol.
Cyclopropylmethanol: Features a cyclopropyl group attached to a methanol molecule.
Uniqueness: 2-Cyclopropyl-1-phenylpropan-2-ol is unique due to the presence of both a cyclopropyl and a phenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-cyclopropyl-1-phenylpropan-2-ol |
InChI |
InChI=1S/C12H16O/c1-12(13,11-7-8-11)9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
InChI Key |
RTZWDGMPWDJECG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2CC2)O |
Origin of Product |
United States |
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